3-(4-methylbenzenesulfonyl)-1-phenyl-1-(propan-2-yl)urea
Description
3-(4-Methylbenzenesulfonyl)-1-phenyl-1-(propan-2-yl)urea is a urea derivative featuring a 4-methylbenzenesulfonyl (tosyl) group at the 3-position, a phenyl group at the 1-position, and an isopropyl (propan-2-yl) substituent. Structural characterization of such compounds typically employs X-ray crystallography (e.g., SHELX software for refinement ) and computational tools like Multiwfn for electronic property analysis .
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1-phenyl-1-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13(2)19(15-7-5-4-6-8-15)17(20)18-23(21,22)16-11-9-14(3)10-12-16/h4-13H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGHMGJFTJZKEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(C2=CC=CC=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzenesulfonyl)-1-phenyl-1-(propan-2-yl)urea typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-phenyl-1-(propan-2-yl)urea. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylbenzenesulfonyl)-1-phenyl-1-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or primary amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
3-(4-methylbenzenesulfonyl)-1-phenyl-1-(propan-2-yl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonylurea derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-methylbenzenesulfonyl)-1-phenyl-1-(propan-2-yl)urea involves its interaction with specific molecular targets. The sulfonylurea moiety can interact with proteins and enzymes, leading to inhibition or activation of their functions. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s structural analogs differ primarily in substituent groups, which influence solubility, stability, and reactivity. Key comparisons include:
1-(4-Hydroxyphenyl)-1-methyl-3-(propan-2-yl)urea (CAS 1042622-10-5)
- Structural Differences : Replaces the tosyl group with a 4-hydroxyphenyl moiety and introduces a methyl group at the 1-position.
- Molecular Weight: 208.26 g/mol (vs. ~331 g/mol for the tosyl derivative) .
3-(4-Fluorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one
- Structural Differences : A chalcone derivative with a fluorophenyl group and methoxy substituent instead of urea and sulfonyl groups.
- Fluorine substitution enhances metabolic stability and lipophilicity, akin to the tosyl group’s effects .
Electronic and Reactivity Profiles
Computational studies using density-functional theory (DFT) methods (e.g., Becke’s exchange-correlation functional ) and wavefunction analyzers like Multiwfn reveal:
- Electrostatic Potential (ESP): The tosyl group in the target compound creates a strong electron-withdrawing region, stabilizing negative charges and influencing intermolecular interactions.
- Bond Order Analysis : The sulfonyl group’s S=O bonds exhibit high bond order (≈1.5), contributing to rigidity and resistance to hydrolysis compared to esters or amides in analogs.
Biological Activity
3-(4-Methylbenzenesulfonyl)-1-phenyl-1-(propan-2-yl)urea, also known as a sulfonylurea derivative, has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is structurally related to various bioactive molecules and has been studied for its effects on glucose metabolism, antimicrobial properties, and other therapeutic potentials.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a sulfonamide group which is crucial for its biological activity.
Antidiabetic Activity
Sulfonylureas are primarily recognized for their role in managing diabetes mellitus by stimulating insulin secretion from pancreatic beta cells. Research indicates that derivatives similar to this compound exhibit significant antihyperglycemic effects.
Case Study: In Vivo Antihyperglycemic Screening
In a study evaluating the antihyperglycemic effects of various sulfonylurea derivatives, compounds were administered to diabetic rats at a dosage of 2 mg/kg over six days. The results indicated a substantial reduction in blood glucose levels, with specific compounds showing reductions of up to 78.2% compared to control groups .
| Compound | Blood Glucose Reduction (%) |
|---|---|
| Compound A | 78.2 |
| Compound B | 73.9 |
| Compound C | 67.3 |
This data highlights the potential of sulfonylurea derivatives in diabetes management.
Antimicrobial Activity
Emerging research has also explored the antimicrobial properties of sulfonamide compounds. The compound's ability to inhibit bacterial growth was tested against various strains, including E. coli and S. aureus.
Antimicrobial Testing Results
The following table summarizes the zone of inhibition (ZOI) observed for different concentrations of the compound:
| Concentration (mM) | Zone of Inhibition (mm) |
|---|---|
| E. coli | 8 |
| S. aureus | 9 |
| B. subtilis | 6 |
These findings suggest that the compound possesses notable antibacterial activity, although further studies are required to elucidate the mechanisms involved .
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes involved in glucose metabolism and bacterial cell wall synthesis. The sulfonamide moiety is believed to play a critical role in these interactions, enhancing the compound's efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of sulfonylureas. Variations in substituents on the phenyl rings and the urea linkage can significantly influence both potency and selectivity towards target receptors.
Key Findings in SAR Studies
- Lipophilic Tail : The presence of lipophilic groups enhances receptor binding affinity.
- Aromatic Scaffolds : Modifications on the aromatic rings can lead to improved pharmacokinetic properties.
- Linker Variations : The length and nature of linkers between functional groups affect overall activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
